molecular formula C12H11F6NO3 B11589499 methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate

methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate

Cat. No.: B11589499
M. Wt: 331.21 g/mol
InChI Key: SNRYLLABGGAGIS-UHFFFAOYSA-N
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Description

Methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring, which is further substituted with a hexafluoroisopropanol moiety. The presence of fluorine atoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate typically involves the following steps:

    Formation of the phenylcarbamate intermediate: This step involves the reaction of 4-aminophenol with methyl isocyanate under controlled conditions to form the phenylcarbamate intermediate.

    Introduction of the hexafluoroisopropanol group: The intermediate is then reacted with hexafluoroacetone in the presence of a suitable catalyst to introduce the hexafluoroisopropanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted phenylcarbamates.

Scientific Research Applications

Methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and fluorine chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The hexafluoroisopropanol group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in the compound’s biological effects by interacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated alcohol functionality.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with a methyl group substitution.

Uniqueness

Methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate is unique due to the presence of both the carbamate and hexafluoroisopropanol groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research and application development.

Properties

Molecular Formula

C12H11F6NO3

Molecular Weight

331.21 g/mol

IUPAC Name

methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate

InChI

InChI=1S/C12H11F6NO3/c1-19(9(20)22-2)8-5-3-7(4-6-8)10(21,11(13,14)15)12(16,17)18/h3-6,21H,1-2H3

InChI Key

SNRYLLABGGAGIS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)OC

Origin of Product

United States

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